

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of ME1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Malic Enzyme inhibitor ME1	
Cat. No.:	B2598902	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism, particularly in the generation of NADPH and the link between glycolysis and the tricarboxylic acid (TCA) cycle.[1] Its involvement in various pathological conditions, including cancer and metabolic disorders, has made it an attractive target for therapeutic intervention and basic research.[2][3] This document provides detailed application notes and protocols for the knockout of ME1 using the CRISPR/Cas9 system, a powerful and precise gene-editing tool.[4] The provided information is intended to guide researchers in designing and executing ME1 knockout experiments, and in analyzing the resulting cellular phenotypes.

Introduction to ME1 and its Cellular Functions

ME1 catalyzes the oxidative decarboxylation of L-malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1] This reaction is a key source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for maintaining redox homeostasis by regenerating reduced glutathione.[2] By producing pyruvate, ME1 also contributes to the cellular pool of this critical metabolite, which can be shuttled into the mitochondria to fuel the TCA cycle.[1]

ME1 is implicated in several key cellular processes:



- Lipogenesis: As a primary source of NADPH, ME1 is a major participant in fatty acid and cholesterol biosynthesis.[1]
- Redox Balance: The NADPH produced by ME1 is vital for the antioxidant defense system, protecting cells from oxidative stress.
- Cancer Metabolism: Many cancer cells upregulate ME1 to meet the high demand for NADPH and biosynthetic precursors required for rapid proliferation.[1] Knockdown of ME1 has been shown to inhibit the growth of various cancer cells.[5]
- Metabolic Syndrome and Diabetes: ME1 expression is linked to adiposity and insulin resistance.[2]

Data Presentation: Effects of ME1 Knockout

The following tables summarize quantitative data from studies investigating the effects of ME1 knockdown or knockout in various cell lines and animal models.



Cell Line	Method	Effect on Cell Proliferation and Viability	Reference
AML Cells	Knockdown	Significant inhibition of proliferation and increase in apoptosis.	[5]
Ovarian Cancer Cells	Knockdown	Inhibition of proliferation and migration.	[6]
Gastric Cancer Cells	Knockdown	Inhibition of growth and metastasis.	[5]
Melanoma Cells	Combined Inhibition (ERK and McI-1)	Decreased cell viability and proliferation, induction of apoptosis.	[7]
Pancreatic Cancer Cells	Knockdown of ISOC1 (related pathway)	Inhibition of cell proliferation through induction of apoptosis.	[8]
HeLa Cells (NOX4 KO)	CRISPR/Cas9 Knockout	Attenuated cell proliferation.	[9]

Cell Line/Model	Method	Effect on Metabolite Levels	Reference
Obese Female Mice (MOD-1, lack ME1)	Genetic Knockout	Lower circulating levels of insulin and leptin.	[2][10]
Rat Liver	-	ME1 expression correlates with lipogenesis.	[11]

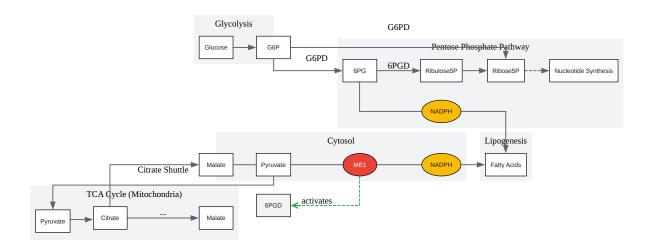
Signaling Pathways and Experimental Workflows



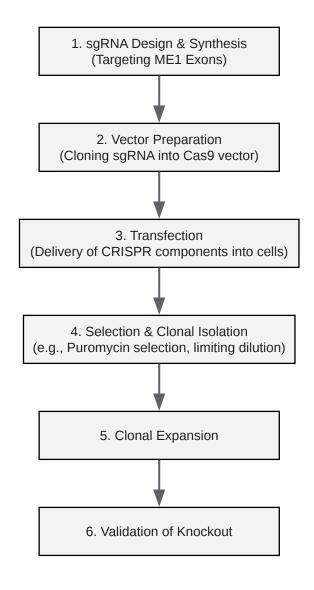
ME1 in Cellular Metabolism

The following diagram illustrates the central role of ME1 in linking glycolysis, the TCA cycle, the pentose phosphate pathway (PPP), and lipogenesis. ME1 enhances the flux of the PPP by interacting with and activating 6-phosphogluconate dehydrogenase (6PGD).[12]









a. Genomic Validation(PCR & Sanger Sequencing)

c. Phenotypic Analysis

b. Protein Validation (Western Blot)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. mdpi.com [mdpi.com]
- 3. Malic enzyme 1 knockout has no deleterious phenotype and is favored in the male germline under standard laboratory conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TMEM16A/ANO1 inhibits apoptosis via down-regulation of Bim expression PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malic Enzyme 1 (ME1) Promotes Adiposity and Hepatic Steatosis and Induces Circulating Insulin and Leptin in Obese Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Evidence for a direct cross-talk between malic enzyme and the pentose phosphate pathway via structural interactions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of ME1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2598902#crispr-cas9-mediated-knockout-of-me1-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com